N'-cycloheptyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
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Overview
Description
N’-cycloheptyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound that features a unique combination of a cycloheptyl group, a furan ring, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and tetrahydroisoquinoline intermediates, followed by their coupling with ethanediamide under specific reaction conditions.
Preparation of Furan-2-yl Intermediate: The furan-2-yl intermediate can be synthesized from furan-2-carboxylic acid hydrazide through a series of reactions, including condensation and cyclization.
Preparation of Tetrahydroisoquinoline Intermediate: The tetrahydroisoquinoline intermediate is often synthesized via Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form dihydroisoquinoline derivatives.
Substitution: The ethanediamide group can participate in nucleophilic substitution reactions to form various substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydroisoquinoline derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-cycloheptyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N’-cycloheptyl-N-[2-(furan-2-yl)ethyl]ethanediamide: Lacks the tetrahydroisoquinoline moiety, which may result in different biological activities.
N’-cycloheptyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide: Lacks the furan ring, which may affect its chemical reactivity and pharmacological properties.
Uniqueness
N’-cycloheptyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is unique due to the presence of both the furan ring and the tetrahydroisoquinoline moiety, which contribute to its diverse chemical reactivity and potential pharmacological activities .
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c28-23(24(29)26-20-10-3-1-2-4-11-20)25-16-21(22-12-7-15-30-22)27-14-13-18-8-5-6-9-19(18)17-27/h5-9,12,15,20-21H,1-4,10-11,13-14,16-17H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPNBWEKROUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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